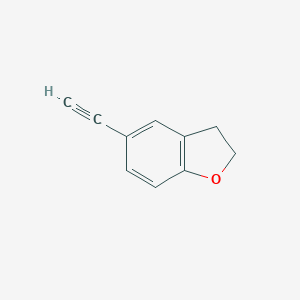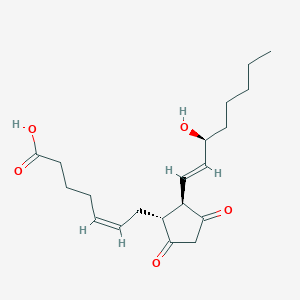
Prostaglandin K2
Overview
Description
Prostaglandin K2 is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. Prostaglandins are known for their diverse hormone-like effects in animals. This compound, specifically, is formed by the oxidation of Prostaglandin E2 or Prostaglandin D2 . These compounds play crucial roles in various physiological processes, including inflammation, vasodilation, and the regulation of smooth muscle tissue.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including Prostaglandin K2, often involves complex multi-step processes. One common method is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantioselectivity and efficiency. For instance, the synthesis of prostaglandins can involve the formation of a chiral cyclopentane core, followed by the sequential incorporation of lipid chains through processes such as bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions .
Industrial Production Methods: Industrial production of prostaglandins typically employs scalable and cost-effective synthetic routes. The use of chemoenzymatic methods allows for the production of prostaglandins on a larger scale, making them more accessible for pharmaceutical applications. The Corey lactone intermediate is often used as a key intermediate in these processes .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin K2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired biological activities.
Common Reagents and Conditions:
Oxidation: this compound can be formed by the oxidation of Prostaglandin E2 or Prostaglandin D2.
Reduction: Reduction reactions can be used to modify the functional groups on the prostaglandin molecule.
Substitution: Substitution reactions can introduce different functional groups to enhance the biological activity of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Prostaglandin E2 or Prostaglandin D2 leads to the formation of this compound .
Scientific Research Applications
Prostaglandin K2 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of prostaglandins.
Biology: It plays a role in understanding the physiological functions of prostaglandins, including their effects on inflammation and vasodilation.
Medicine: this compound and its analogs are investigated for their potential therapeutic applications, such as in the treatment of inflammatory diseases and cardiovascular conditions.
Industry: The compound is used in the development of prostaglandin-related drugs and other pharmaceutical products .
Mechanism of Action
Prostaglandin K2 exerts its effects through interactions with specific receptors on target cells. These receptors are part of the G-protein-coupled receptor family, which mediates various signaling pathways. The binding of this compound to its receptors can lead to a range of biological responses, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation .
Comparison with Similar Compounds
Prostaglandin K2 is part of a larger family of prostaglandins, each with unique structural features and biological activities. Some similar compounds include:
Prostaglandin E2: Known for its role in inflammation and fever regulation.
Prostaglandin D2: Involved in allergic reactions and sleep regulation.
Prostaglandin F2α: Plays a role in the contraction of smooth muscle tissue.
Prostaglandin I2 (Prostacyclin): Acts as a vasodilator and inhibitor of platelet aggregation
This compound is unique due to its specific formation through the oxidation of Prostaglandin E2 or Prostaglandin D2, and its distinct biological activities .
Properties
IUPAC Name |
(Z)-7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,21H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMXPVXJSFPPTQ-DJUJBXLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(=O)CC1=O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H](C(=O)CC1=O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601348055 | |
| Record name | Prostaglandin K2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601348055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
275816-51-8 | |
| Record name | Prostaglandin K2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601348055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


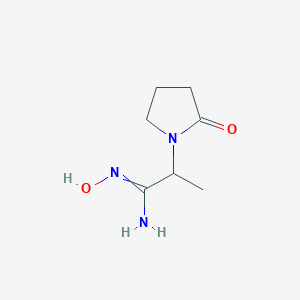
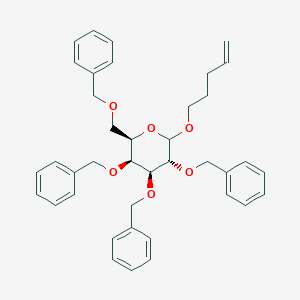
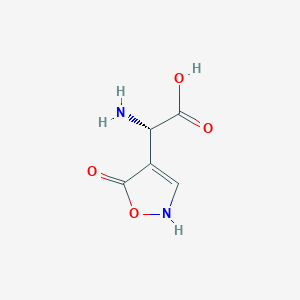
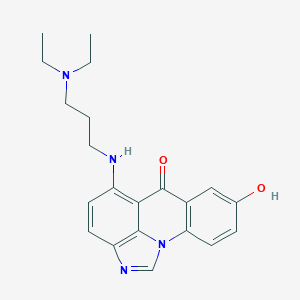

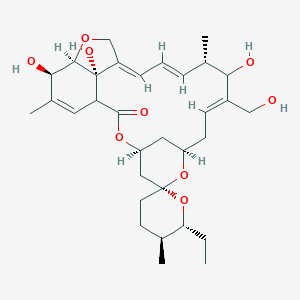
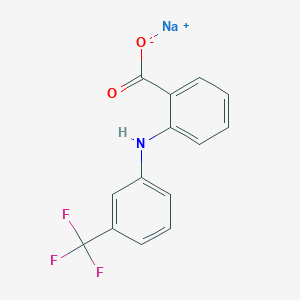
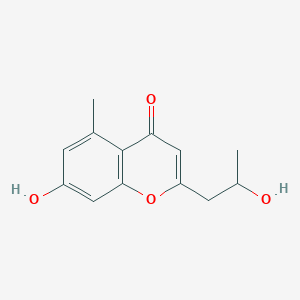
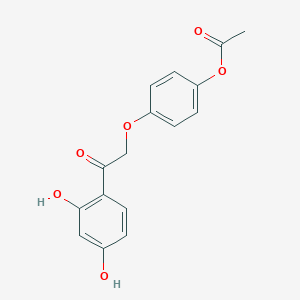
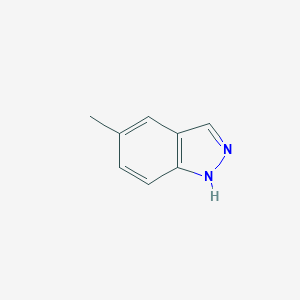


![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)
